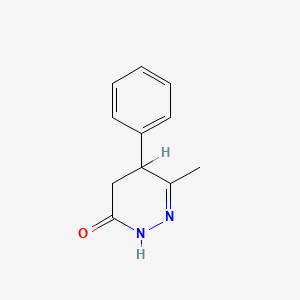

6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one

Vue d'ensemble

Description

6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at the dihydropyridazine ring, converting it to fully aromatic pyridazinone derivatives. Key reagents and outcomes include:

These reactions proceed via radical-mediated mechanisms, with manganese or iron catalysts facilitating hydrogen abstraction from the 4,5-dihydro ring .

Reduction Reactions

Selective reduction targets the carbonyl group at position 3:

The NaBH₄ reduction preserves the dihydropyridazine ring, while LiAlH₄ fully reduces both the carbonyl and C=N bonds, yielding a piperidine derivative .

Electrophilic Substitution

The phenyl ring undergoes directed metallation followed by electrophilic quenching:

General Protocol :

-

LDA (2 eq) in THF at -78°C → deprotonation at the para-position of the phenyl group

-

Electrophile (E⁺) addition → Functionalized derivatives

| Electrophile (E⁺) | Product | Isolated Yield | Reference |

|---|---|---|---|

| I₂ | 6-Methyl-5-(4-iodophenyl)-4,5-dihydropyridazin-3(2H)-one | 81% | |

| CO₂ (g) | 6-Methyl-5-(4-carboxyphenyl)-4,5-dihydropyridazin-3(2H)-one | 63% |

Mannich Reactions

The NH group participates in three-component Mannich reactions:

Representative Example :

-

Reactants : Formaldehyde (1.2 eq) + Piperidine (1.5 eq)

-

Conditions : EtOH, 60°C, 8 hr

-

Product : 2-(Piperidin-1-ylmethyl)-6-methyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one

This reaction demonstrates the compound’s utility in generating tertiary amine derivatives with enhanced biological activity .

Cycloaddition Reactions

The conjugated enone system engages in [4+2] Diels-Alder reactions:

Tautomerization Studies

DFT calculations (B3LYP/6-311++G**) reveal two tautomeric forms:

-

Keto form (ΔG = 0 kcal/mol): Dominant in non-polar solvents

-

Enol form (ΔG = +3.2 kcal/mol): Observable in polar protic solvents

The energy barrier for keto-enol interconversion is 14.66 kcal/mol, allowing rapid equilibrium under physiological conditions .

Biological Derivatization

Interaction with COX-2 involves:

-

Hydrogen bonding between C=O and Arg120

-

π-Stacking of phenyl ring with Tyr355

This pharmacophore model guided the synthesis of analogs with IC₅₀ values down to 3.0 μM against COX-2.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of 6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one exhibit promising anticancer properties. Research has shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its effectiveness against various cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for further development as an anti-inflammatory agent. This property could be particularly beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Its potential as an antibiotic agent warrants further investigation into its mechanism of action and efficacy in clinical settings .

Pesticide Development

The unique chemical structure of this compound has led to explorations in the field of agrochemicals, particularly as a potential pesticide. Preliminary studies suggest that it may possess insecticidal properties that could be harnessed for crop protection against pests while minimizing environmental impact .

Polymer Chemistry

In material science, compounds like this compound are being explored for their potential use in polymer chemistry. Its ability to act as a monomer or additive could enhance the mechanical properties and thermal stability of polymers, leading to the development of advanced materials with tailored characteristics .

Case Studies

Mécanisme D'action

The mechanism of action of 6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridazine: The parent compound with a similar structure but without the methyl and phenyl substituents.

Pyridazinone: Compounds with a carbonyl group at the 3-position.

Dihydropyridazine: Compounds with reduced double bonds in the pyridazine ring.

Uniqueness

6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2h)-one is unique due to the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with other molecules.

Activité Biologique

6-Methyl-5-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS No. 35991-33-4) is a heterocyclic compound notable for its potential biological activities. This article delves into its structural characteristics, biological activity, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 188.23 g/mol. The compound features a pyridazinone core structure, which is integral to its biological activity.

Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.226 g/mol |

| Density | 1.18 g/cm³ |

| LogP | 1.377 |

| SMILES | CC1=NNC(=O)CC1C2=CC=CC=C2 |

Anticonvulsant Activity

Similar pyridazinone derivatives have been evaluated for anticonvulsant properties. A study highlighted that certain pyridazinones exhibited protective effects in seizure models, indicating that this compound could potentially share these properties due to structural similarities .

Cytotoxicity and Anticancer Potential

The compound's structure suggests potential anticancer activity. Research has indicated that modifications in the phenyl ring can enhance cytotoxic effects against various cancer cell lines. For example, studies on thiazole-pyridazinones revealed significant growth inhibition in cancer cells, with some compounds showing potency comparable to established anticancer drugs like doxorubicin .

Case Study: Synthesis and Evaluation

A recent study synthesized several pyridazinone derivatives and evaluated their biological activities. Among these, one compound showed an IC50 value lower than that of doxorubicin against specific cancer cell lines. This highlights the potential of structurally related compounds to act as effective anticancer agents .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds was conducted:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 4-(6-amino-3,5-dicyano-pyridinyl) | Anticonvulsant | 24.38 (electroshock) |

| Thiazole-linked pyridazinones | Cytotoxicity | <10 (varied) |

| Doxorubicin | Standard anticancer agent | ~0.5 |

Propriétés

IUPAC Name |

3-methyl-4-phenyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-10(7-11(14)13-12-8)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQOLQPPNXAWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957413 | |

| Record name | 6-Methyl-5-phenyl-4,5-dihydropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35991-33-4 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035991334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-5-phenyl-4,5-dihydropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.